molecular formula C7H10BrNO5S B1500088 2-Bromo-5-methoxyaniline sulphate CAS No. 1185006-97-6

2-Bromo-5-methoxyaniline sulphate

Cat. No.: B1500088
CAS No.: 1185006-97-6
M. Wt: 300.13 g/mol
InChI Key: AQRYDACCBVUNHA-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyaniline sulphate is an organic sulphate salt derived from the aromatic amine 2-bromo-5-methoxyaniline. For instance, 2-Bromo-5-Methoxyaniline Hydrochloride (CAS: 129968-11-2), a closely related compound, is a white to off-white crystalline powder with a molecular formula of C₇H₉BrClNO and a molecular weight of 238.51 g/mol . It exhibits a melting point of 150–160°C, sparing solubility in water, and good solubility in organic solvents like ethanol and methanol . The sulphate variant likely shares similar reactivity due to the bromine and methoxy substituents, which enhance its utility in selective functionalization reactions, particularly in pharmaceutical and agrochemical synthesis .

Properties

CAS No.

1185006-97-6

Molecular Formula

C7H10BrNO5S

Molecular Weight

300.13 g/mol

IUPAC Name

2-bromo-5-methoxyaniline;sulfuric acid

InChI

InChI=1S/C7H8BrNO.H2O4S/c1-10-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,9H2,1H3;(H2,1,2,3,4)

InChI Key

AQRYDACCBVUNHA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Br)N.OS(=O)(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)Br)N.OS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-5-Methoxyaniline Hydrochloride (CAS: 129968-11-2)

  • Molecular Formula: C₇H₉BrClNO
  • Molecular Weight : 238.51 g/mol
  • Solubility: Sparingly soluble in water; highly soluble in ethanol and methanol
  • Applications : Intermediate in active pharmaceutical ingredients (APIs) and agrochemicals, leveraging bromine for cross-coupling reactions .

Key Differences :
The hydrochloride salt’s counterion (Cl⁻) likely enhances its stability and solubility in polar solvents compared to the sulphate variant. Sulphate salts generally exhibit higher solubility in water due to the sulphate ion’s charge density, but this may vary depending on the amine’s hydrophobicity.

2-Bromo-4-(tert-butyl)-5-methoxyaniline (CAS: 1257834-30-2)

  • Molecular Formula: C₁₁H₁₆BrNO (assuming purity of 95%)
  • Applications: Limited data, but steric hindrance may make it less favorable for coupling reactions compared to unsubstituted analogs.

Key Differences :
The tert-butyl group alters electronic and steric properties, which could impact solubility and reaction kinetics. For example, the sulphate salt of 2-bromo-5-methoxyaniline may exhibit faster reaction rates in Suzuki-Miyaura couplings due to reduced steric hindrance compared to the tert-butyl derivative .

Magnesium Sulphate and Calcium Sulphate

  • Solubility : Magnesium sulphate is highly water-soluble, while calcium sulphate has low solubility (<0.2 g/100 mL at 20°C) .
  • Relevance: The sulphate counterion’s behavior in 2-bromo-5-methoxyaniline sulphate may mirror trends seen in other sulphate salts.

Comparative Data Table

Property 2-Bromo-5-methoxyaniline Sulphate (Inferred) 2-Bromo-5-Methoxyaniline Hydrochloride 2-Bromo-4-(tert-butyl)-5-methoxyaniline
Molecular Formula C₇H₉BrNO₄S (assumed) C₇H₉BrClNO C₁₁H₁₆BrNO
Molecular Weight (g/mol) ~300 (estimated) 238.51 258.16 (calculated)
Melting Point Not Available 150–160°C Not Reported
Solubility in Water Moderate (inferred from sulphate salts) Sparingly soluble Likely low due to tert-butyl group
Key Applications Pharmaceutical intermediates (inferred) APIs, agrochemicals Specialty chemicals (limited data)

Research Findings and Limitations

  • Reactivity : Brominated methoxyanilines are prized for cross-coupling reactions. The hydrochloride variant’s success in API synthesis suggests the sulphate form could serve similar roles with modified solubility profiles.
  • Gaps : Direct studies on 2-bromo-5-methoxyaniline sulphate are absent in the provided evidence. Data on its crystallinity, stability, and pharmacokinetics remain speculative.

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